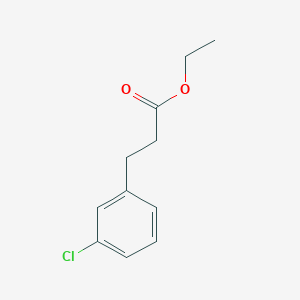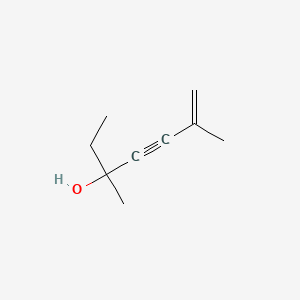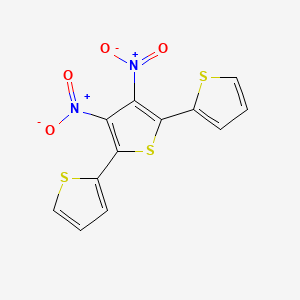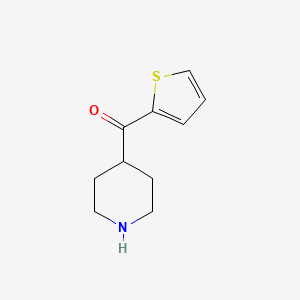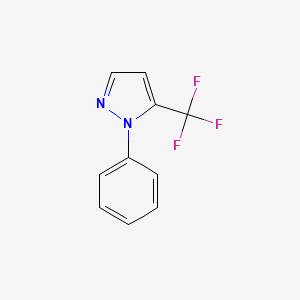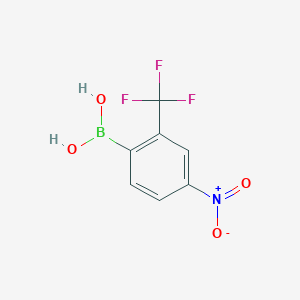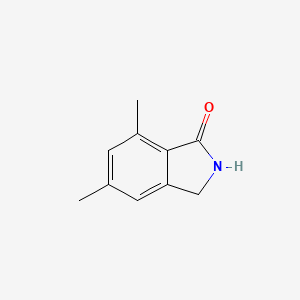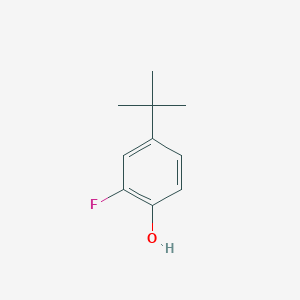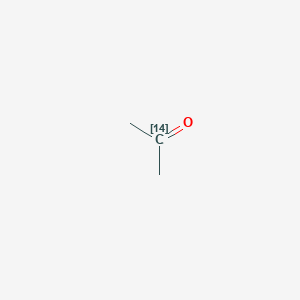
丙酮-2-14C
概述
描述
Acetone-2-14C is a radioactive isotope of acetone that is used in scientific research applications. It is synthesized using a specific method and has a unique mechanism of action that makes it useful for studying various biochemical and physiological effects. In
科学研究应用
环境应用:
- 在模拟填埋场中的命运: 研究显示丙酮在模拟填埋场中的命运,揭示其转化为甲烷和二氧化碳。这项研究突出了丙酮在废物管理场景中的环境影响和生物降解过程 (Sanin, Knappe, & Barlaz, 2000)。
生物代谢:
- 动物体内代谢: 丙酮-2-14C 被用于研究其在动物体内的代谢途径,例如在大鼠中转化为葡萄糖。这项研究为了解动物如何代谢丙酮提供了宝贵的见解,这对于理解代谢性疾病至关重要 (Kosugi et al., 1986)。
- 人体代谢: 研究已经检查了人体血浆丙酮的周转速率,特别是在糖尿病酮症酸中的情况下。这项研究有助于了解人体在各种健康状况下如何处理丙酮 (Reichard, Skutches, Hoeldtke, & Owen, 1986)。
微生物应用:
- 海水中的微生物氧化: this compound 有助于研究沿海海水中丙酮的微生物氧化。这项研究对于了解微生物在海洋环境中有机化合物的生物地球化学循环中的作用至关重要 (Dixon et al., 2014)。
农业研究:
- 农药残留提取: 该化合物用于评估从植物中提取农药残留的效率。这种应用对确保食品安全和了解农药的环境命运至关重要 (Wheeler, Edelstein, & Thompson, 1983)。
分析化学:
- 燃烧系统开发: this compound 已被用于开发新的燃烧系统,用于处理液体或气体样品,这对于化学中先进分析技术至关重要 (Park & Lee, 2004)。
属性
IUPAC Name |
(214C)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i3+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-YZRHJBSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[14C](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456026 | |
| Record name | Acetone-2-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19573-08-1 | |
| Record name | Acetone-2-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)
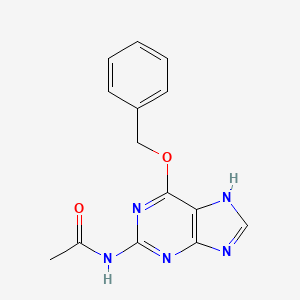
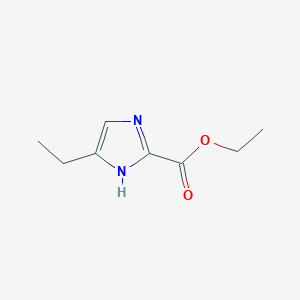

![1',2',3',6'-Tetrahydro-[2,4']bipyridinyl](/img/structure/B1611418.png)
